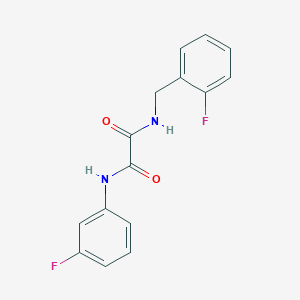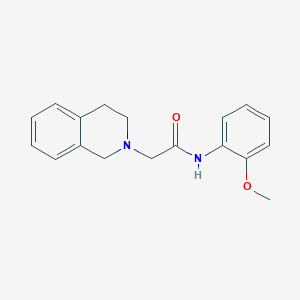![molecular formula C17H20N2O4S B4388333 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388333.png)
5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide
Vue d'ensemble
Description
5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide, also known as ESI-09, is a small molecule inhibitor that targets RAC1, a protein that plays a critical role in cell migration, proliferation, and survival. ESI-09 has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
Applications De Recherche Scientifique
5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. In cancer, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has been shown to inhibit cell migration and invasion in several types of cancer cells, including breast, lung, and pancreatic cancer cells. In cardiovascular disease, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has been shown to inhibit smooth muscle cell migration and proliferation, which are key events in the development of atherosclerosis. In neurological disorders, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Mécanisme D'action
5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide targets RAC1, a protein that plays a critical role in cell migration, proliferation, and survival. RAC1 is a member of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton. RAC1 activation leads to the formation of lamellipodia and filopodia, which are necessary for cell migration and invasion. 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide inhibits RAC1 activation by binding to the switch II region of RAC1, which is necessary for its activation.
Biochemical and Physiological Effects:
5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide inhibits cell migration and invasion by inhibiting RAC1 activation. In smooth muscle cells, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide inhibits cell migration and proliferation, which are key events in the development of atherosclerosis. In animal models of Parkinson's disease and traumatic brain injury, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to be effective in inhibiting RAC1 activation in several types of cells and animal models. However, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide also has some limitations. It has low solubility in water, which can affect its bioavailability. It also has low selectivity for RAC1, which can affect its specificity in inhibiting RAC1 activation.
Orientations Futures
There are several future directions for 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide research. One direction is to improve its solubility and bioavailability, which can enhance its therapeutic potential. Another direction is to improve its selectivity for RAC1, which can enhance its specificity in inhibiting RAC1 activation. Additionally, 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide can be used in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the therapeutic potential of 5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide in cancer, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylsulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-3-8-15(11-16(12)17(18)20)24(21,22)19-10-9-13-4-6-14(23-2)7-5-13/h3-8,11,19H,9-10H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXPWASZGOVROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-cyclopentyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4388267.png)

![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4388273.png)

![1-(mesitylsulfonyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4388280.png)
![[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388298.png)
![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4388304.png)


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4388313.png)
![ethyl 4,5-dimethyl-2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4388324.png)
![N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388331.png)